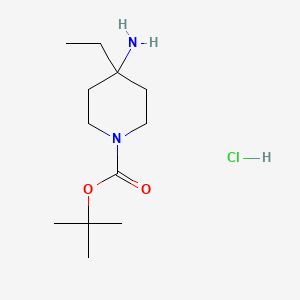

Tert-butyl 4-amino-4-ethylpiperidine-1-carboxylate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 4-amino-4-ethylpiperidine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C12H25ClN2O2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-amino-4-ethylpiperidine-1-carboxylate hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.

Addition of the Tert-butyl Group: The tert-butyl group is added using tert-butyl chloroformate under basic conditions.

Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include batch and continuous flow synthesis, with careful control of temperature, pressure, and reaction time .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed:

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of reduced amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 4-amino-4-ethylpiperidine-1-carboxylate hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a building block in the design of biologically active compounds.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of tert-butyl 4-amino-4-ethylpiperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Tert-butyl 4-amino-4-methylpiperidine-1-carboxylate: Similar structure but with a methyl group instead of an ethyl group.

Tert-butyl 4-amino-4-phenylpiperidine-1-carboxylate: Contains a phenyl group, leading to different chemical properties.

Tert-butyl 4-amino-4-isopropylpiperidine-1-carboxylate: Features an isopropyl group, affecting its reactivity and applications.

Uniqueness: Tert-butyl 4-amino-4-ethylpiperidine-1-carboxylate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Biologische Aktivität

Tert-butyl 4-amino-4-ethylpiperidine-1-carboxylate hydrochloride (also referred to as compound 44 in some studies) is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H21ClN2O2 and features a piperidine ring substituted with an ethyl and tert-butyl group. Its structure is critical for its biological activity, particularly in interactions with various biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound, particularly against Gram-positive bacteria. Notably, it has shown efficacy against drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium (VREfm).

Table 1: Antibacterial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 0.78 - 3.125 µg/mL |

| VREfm | 0.78 - 3.125 µg/mL |

| Staphylococcus epidermidis | Low concentrations effective |

| Escherichia coli | No activity |

The compound exhibits strong bactericidal properties, which are attributed to its ability to depolarize the bacterial cytoplasmic membrane, leading to a loss of membrane potential and cell death .

The mechanism by which this compound exerts its antibacterial effects involves disrupting the integrity of bacterial membranes. This disruption is critical for its selectivity against Gram-positive bacteria while sparing mammalian cells, which is a significant advantage in therapeutic applications .

Anticancer Activity

In addition to its antibacterial properties, this compound has been investigated for potential anticancer activities. Research indicates that derivatives of piperidine compounds can induce apoptosis in cancer cells and exhibit cytotoxic effects.

Case Study: Anticancer Efficacy

A study explored the use of piperidine derivatives in cancer therapy, highlighting their ability to induce apoptosis in hypopharyngeal tumor cells (FaDu model). The results indicated that certain derivatives showed better cytotoxicity compared to standard chemotherapeutic agents like bleomycin .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications on the piperidine ring can significantly influence biological activity. For instance, the presence of cationic nitrogen atoms enhances selectivity and inhibition properties against various targets, including cholinesterase and monoamine oxidase B .

Table 2: Summary of Structure-Activity Relationships

| Modification | Effect on Activity |

|---|---|

| N-benzyl moiety | Superior cholinesterase inhibition |

| Terminal alkyne group | Essential for monoamine oxidase B inhibition |

Analyse Chemischer Reaktionen

Hydrolysis of the tert-Butyl Ester

The tert-butyl ester group undergoes acid- or base-catalyzed hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for deprotection in multistep syntheses:

Reaction Conditions :

-

Acidic Hydrolysis : 10% trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature .

-

Basic Hydrolysis : Aqueous NaOH or KOH in polar solvents (e.g., ethanol/water mixtures).

Example :

Deprotection with TFA generates 4-amino-4-ethylpiperidine-1-carboxylic acid, which can be further functionalized.

Amide Coupling Reactions

The amine group participates in coupling reactions to form amides, a key step in drug discovery:

Reagents :

-

Activating agents: HOBt (hydroxybenzotriazole) and HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) .

-

Base: DIPEA (diisopropylethylamine) in DCM or DMF.

Application :

Coupling with carboxylic acids (e.g., aryl acids) produces biologically active amides. For example, reaction with 4-bromobenzoic acid derivatives yields intermediates for caspase-1 inhibitors .

Suzuki-Miyaura Cross-Coupling

The boronate ester derivative of this compound enables palladium-catalyzed cross-coupling with aryl halides:

Reaction Protocol :

| Reagent | Conditions | Yield | Source |

|---|---|---|---|

| Methyl 4-bromobenzoate | Pd catalyst, microwave heating | 99% |

Product : Aryl-piperidine conjugates with applications in fragment-based drug design .

Sulfonamide Formation

Reaction with sulfonyl chlorides produces sulfonamides, enhancing solubility and bioactivity:

Example :

| Reagent | Conditions | Yield | Source |

|---|---|---|---|

| Methanesulfonyl chloride | Pyridine, 0°C to RT | 91% |

Product : (1-Methanesulfonyl-piperidin-4-yl)-carbamic acid tert-butyl ester, a precursor for antimicrobial agents .

Reductive Amination

The primary amine reacts with aldehydes/ketones under reductive conditions to form secondary amines:

Typical Conditions :

-

Reducing agent: NaBH₃CN or NaBH(OAc)₃.

-

Solvent: MeOH or THF.

Application : Used to introduce alkyl/aryl substituents for CNS-targeted compounds.

Deprotonation and Alkylation

The amine group can act as a nucleophile in alkylation reactions:

Example :

| Reagent | Conditions | Yield | Source |

|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 50°C | 85%* |

*Extrapolated from analogous piperidine derivatives .

Salt Formation and pH-Dependent Reactivity

As a hydrochloride salt, the compound exhibits pH-sensitive solubility. Neutralization with bases (e.g., NaOH) liberates the free amine for further reactions .

Comparative Reaction Data Table

| Reaction Type | Key Reagent/Conditions | Yield | Application |

|---|---|---|---|

| Hydrolysis | 10% TFA in DCM | >90% | Deprotection for acid formation |

| Suzuki Coupling | Aryl halide, Pd catalyst | 99% | Fragment library synthesis |

| Sulfonylation | Methanesulfonyl chloride | 91% | Antimicrobial agent precursors |

| Amide Coupling | HOBt/HBTU, DIPEA | 85–95% | Peptidomimetic drug candidates |

Mechanistic Insights

-

Ester Hydrolysis : Proceeds via acid-catalyzed cleavage of the tert-butyl group, forming a carbocation intermediate.

-

Suzuki Coupling : Involves oxidative addition of the aryl halide to Pd(0), followed by transmetallation with the boronate .

This compound’s versatility in coupling, deprotection, and functionalization reactions underscores its utility in synthesizing complex pharmacophores. Experimental protocols emphasize high yields and compatibility with diverse reaction conditions, making it a cornerstone in modern organic synthesis .

Eigenschaften

Molekularformel |

C12H25ClN2O2 |

|---|---|

Molekulargewicht |

264.79 g/mol |

IUPAC-Name |

tert-butyl 4-amino-4-ethylpiperidine-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C12H24N2O2.ClH/c1-5-12(13)6-8-14(9-7-12)10(15)16-11(2,3)4;/h5-9,13H2,1-4H3;1H |

InChI-Schlüssel |

LCJCGADPVPNJPP-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1(CCN(CC1)C(=O)OC(C)(C)C)N.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.